N-cyclohexyl-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide
Description
N-cyclohexyl-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is a structurally complex molecule featuring a thieno[2,3-d]pyrimidin core substituted with a 1,2,4-oxadiazole ring and an N-cyclohexyl acetamide group. The thieno[2,3-d]pyrimidin scaffold is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The 1,2,4-oxadiazole moiety contributes to metabolic stability and hydrogen-bonding interactions, while the N-cyclohexyl group introduces steric bulk, which can influence reactivity and binding affinity . This compound’s design likely aims to optimize bioactivity through strategic substitution patterns observed in similar pharmacophores.
Properties
IUPAC Name |
N-cyclohexyl-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-14-7-6-8-16(11-14)21-27-22(32-28-21)20-15(2)19-23(33-20)25-13-29(24(19)31)12-18(30)26-17-9-4-3-5-10-17/h6-8,11,13,17H,3-5,9-10,12H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCOSXYKPKACBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Oxadiazole Moiety: The oxadiazole ring is usually introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via nucleophilic substitution reactions.
Final Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Studies have demonstrated that derivatives of oxadiazole compounds exhibit notable anticancer properties. For instance, the oxadiazole moiety in the compound has been linked to the inhibition of tumor growth in various cancer cell lines. Research indicates that compounds similar to N-cyclohexyl-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide can induce apoptosis in cancer cells through multiple pathways .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Certain thienopyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties. The presence of specific functional groups can enhance the interaction with microbial enzymes or membranes, potentially leading to effective antimicrobial agents .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities:
- Anticancer Screening : A study published in ACS Omega highlighted the synthesis of new oxadiazole derivatives and their screening against various cancer cell lines. The findings revealed that certain derivatives exhibited potent anticancer activity, suggesting a promising avenue for drug development .
- Inflammation Models : Research on thienopyrimidine derivatives indicated their effectiveness in reducing inflammation in animal models. These findings support the hypothesis that N-cyclohexyl derivatives may also contribute to anti-inflammatory therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Impact of N-Substituents on Reactivity and Bioactivity
Thieno[2,3-d]pyrimidin Derivatives
Key Insight: Modifications to the thieno[2,3-d]pyrimidin core influence photophysical and pharmacological properties.
- Substituent Effects on Photophysical Behavior: Benzo[b]thiophene-5,6-dicarboximides with N-cyclohexyl groups (e.g., compound 6) demonstrated tunable emission quantum yields, which were further altered by introducing cyano or aryl groups via copper-mediated coupling . This suggests that electronic modifications to the core can optimize properties for optoelectronic applications.
- Comparison with 3-Amino-thieno[2,3-d]pyrimidines: Derivatives such as 3-amino-5-methyl-4-oxo-N-phenyl-2-thioxo-thieno[2,3-d]pyrimidines (1) and their alkylthio analogues (2) emphasize the role of sulfur-containing substituents in enhancing metabolic stability and binding interactions .
Table 2: Core Modifications in Thieno[2,3-d]pyrimidin Analogues
Biological Activity
N-cyclohexyl-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide is a compound of significant interest due to its diverse biological activities. This article presents a detailed examination of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 463.56 g/mol. The compound features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 463.56 g/mol |
| Molecular Formula | C24 H25 N5 O3 S |
| LogP | 4.4904 |
| Polar Surface Area | 81.844 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
Anticancer Activity
Compounds containing the 1,2,4-oxadiazole moiety have been shown to exhibit considerable anticancer potential. Research indicates that derivatives of this structure can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : In vitro studies have demonstrated that N-cyclohexyl derivatives can significantly reduce the viability of cancer cells, including human colon adenocarcinoma (HT29) and breast cancer (MCF7) cell lines. For instance, one study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .
- Mechanisms of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit angiogenesis. The presence of the oxadiazole ring enhances interactions with biological targets involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both bacterial and fungal strains:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Antifungal Properties : The compound exhibits antifungal activity against Candida species, making it a candidate for further development as an antifungal agent.
Anti-inflammatory and Analgesic Effects
N-cyclohexyl derivatives have been investigated for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research suggests that these compounds can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Pain Relief : Animal models indicate that the compound may provide analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to N-cyclohexyl derivatives:
- Study on Anticancer Activity : A study published in PMC highlighted the anticancer potential of oxadiazole derivatives, noting their ability to induce cytotoxicity in various tumor cell lines .
- Research on Antimicrobial Properties : Another investigation reported that oxadiazole-containing compounds demonstrated significant antibacterial activity against resistant strains .
- Inflammation and Pain Management : Research has also indicated that these compounds can modulate inflammatory responses in vivo, suggesting potential therapeutic applications in chronic pain management .
Q & A
How can researchers optimize the synthesis of the thieno[2,3-d]pyrimidin-4-one core to mitigate side reactions and improve yield?
Methodological Answer:
The thieno[2,3-d]pyrimidin-4-one scaffold is prone to ring-opening under prolonged acidic or basic conditions. To optimize synthesis:
- Reaction Monitoring: Use thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7) to track intermediate formation and minimize over-reaction .
- Stepwise Condensation: Introduce the oxadiazole moiety (e.g., 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl) after constructing the pyrimidinone ring to avoid competing cyclization side reactions. Evidence from analogous syntheses shows yields improve from 50% to 70% by isolating intermediates before final coupling .
- Purification: Recrystallize intermediates using pet-ether/ethyl acetate mixtures to remove unreacted starting materials, as demonstrated in oxadiazole-acetamide syntheses .
What advanced analytical techniques are critical for resolving structural ambiguities in the thieno[2,3-d]pyrimidine derivatives?
Methodological Answer:
- NMR Analysis: Assign aromatic protons using 2D NOESY to distinguish overlapping signals in the thieno-pyrimidine and oxadiazole regions. For example, pyrimidine protons typically resonate at δ 8.6–9.0 ppm, while thiophene protons appear at δ 6.8–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ions with <2 ppm error to validate the molecular formula, especially for distinguishing regioisomers of the oxadiazole substituent .
- X-ray Crystallography: Use single-crystal diffraction to resolve ambiguities in the orientation of the N-cyclohexylacetamide side chain, as seen in related pyrimidine carboxamide structures .
How can computational methods guide the design of derivatives targeting kinase inhibition?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole ring and ATP-binding pockets of kinases (e.g., EGFR). Prioritize derivatives with predicted hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Analyze root-mean-square deviation (RMSD) to identify structural fluctuations in the thieno-pyrimidine core .
- SAR Development: Corporate Hammett σ values for substituents on the 3-methylphenyl group to predict electronic effects on binding affinity .
What strategies address low solubility in in vitro bioassays for this compound?
Methodological Answer:
- Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% v/v) and dilute with PBS containing 0.1% Tween-80 to maintain colloidal stability, as validated in pyrimidine-based cytotoxicity assays .
- Prodrug Derivatization: Introduce phosphate or PEG groups at the acetamide nitrogen to enhance aqueous solubility, leveraging strategies from pyridazinone prodrug studies .
- Nanoformulation: Encapsulate the compound in PLGA nanoparticles (100–200 nm) to improve bioavailability, as demonstrated for structurally similar thieno-pyrimidines .
How should researchers analyze conflicting bioactivity data between enzymatic and cell-based assays?
Methodological Answer:
- Off-Target Profiling: Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify non-specific binding. For example, off-target inhibition of PIM1 kinase may explain discrepancies in cell proliferation assays .
- Metabolic Stability Testing: Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. Poor microsomal stability (e.g., t1/2 < 15 min) may reduce cellular efficacy despite strong enzymatic inhibition .
- Membrane Permeability: Use Caco-2 monolayers to measure apparent permeability (Papp). A Papp < 1 × 10⁻⁶ cm/s indicates poor cellular uptake, necessitating structural modifications .
What synthetic routes are recommended for introducing diversity at the N-cyclohexylacetamide position?
Methodological Answer:
- Buchwald-Hartwig Coupling: Replace cyclohexylamine with aryl/heteroaryl amines (e.g., 4-aminopyridine) using Pd(OAc)₂/Xantphos catalysis. This method achieves >80% yield in analogous acetamide couplings .
- Reductive Amination: React ketone intermediates (e.g., 4-oxo-thieno-pyrimidine) with cyclohexylamine and NaBH₃CN in methanol to diversify the side chain .
- Protecting Group Strategies: Temporarily protect the acetamide nitrogen with Boc groups during oxadiazole formation, then deprotect with TFA for further functionalization .
How can researchers validate the role of the 1,2,4-oxadiazole moiety in target engagement?
Methodological Answer:
- Isosteric Replacement: Synthesize analogs replacing the oxadiazole with 1,3,4-thiadiazole or 1,2,3-triazole rings. Compare IC50 values in enzymatic assays to identify pharmacophore requirements .
- Photoaffinity Labeling: Incorporate a diazirine group into the oxadiazole ring for UV-induced crosslinking with target proteins, followed by LC-MS/MS to identify binding partners .
- Competitive Binding Assays: Use fluorescent probes (e.g., TAMRA-labeled ATP) to measure displacement by oxadiazole-containing derivatives in real-time kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
